Pyridine hydroiodide

描述

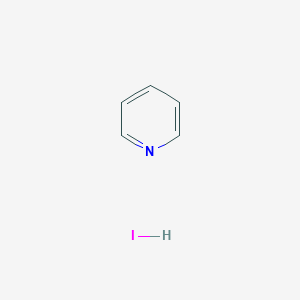

Pyridinium iodide is a quaternary ammonium salt composed of a pyridinium cation and an iodide anion. It is a member of the pyridinium salts family, which are known for their diverse applications in various fields, including chemistry, biology, and industry . Pyridinium iodide is often used as a reagent in organic synthesis and has shown potential in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions: Pyridinium iodide can be synthesized through the quaternization reaction of pyridine with methyl iodide. The reaction typically involves mixing pyridine with methyl iodide in an appropriate solvent, such as acetonitrile, under reflux conditions . The reaction proceeds as follows:

C5H5N+CH3I→C5H5NCH3+I−

Industrial Production Methods: In an industrial setting, the production of pyridinium iodide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process .

化学反应分析

Types of Reactions: Pyridinium iodide undergoes various chemical reactions, including:

Oxidation: Pyridinium iodide can be oxidized to form pyridine N-oxide.

Reduction: It can be reduced to form pyridine.

Substitution: Pyridinium iodide can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like cyanide ions (CN-) or thiocyanate ions (SCN-) can be used under mild conditions.

Major Products:

Oxidation: Pyridine N-oxide.

Reduction: Pyridine.

Substitution: Various substituted pyridinium salts depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Pyridine derivatives, including pyridine hydroiodide, are extensively used in drug development due to their ability to enhance pharmacological activity. The presence of the pyridine ring can significantly improve the efficacy and stability of pharmaceutical compounds.

Key Therapeutic Applications:

- Antimicrobial Agents: this compound has been explored for its antibacterial properties. For instance, it is structurally similar to compounds like isoniazid, which is used for tuberculosis treatment. Studies indicate that modifications of pyridine structures can yield potent antimicrobial agents .

- Anticancer Drugs: Pyridine scaffolds are prevalent in anticancer drug design. Compounds containing pyridine rings have shown effectiveness against various cancers by inhibiting specific enzymes involved in tumor growth. The incorporation of this compound into drug formulations may enhance cellular permeability and bioavailability .

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly in the formation of complex molecules.

Synthetic Pathways:

- C-C Bond Cleavage: Recent advancements have demonstrated that this compound can promote C-C bond cleavage reactions without the need for metal catalysts. This method is advantageous for synthesizing amide derivatives from aromatic amines, showcasing its utility in creating complex organic frameworks .

- Functionalization Reactions: The compound can also facilitate various functionalization reactions due to its electrophilic nature. This property allows for the introduction of different functional groups into organic molecules, expanding the scope of synthetic chemistry .

Material Science

In material science, this compound has potential applications in developing advanced materials due to its unique electronic properties.

Applications in Materials:

- Conductive Polymers: Pyridine derivatives are being investigated for their role in synthesizing conductive polymers. The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for electronic applications .

- Ligands in Coordination Chemistry: this compound can act as a ligand in coordination complexes, which are essential for catalysis and materials development. Its ability to coordinate with metal ions opens avenues for creating new catalytic systems and functional materials .

Anticancer Drug Development

A study highlighted the modification of a known anticancer agent by incorporating a this compound moiety. This modification improved the compound's potency against glioblastoma cells while enhancing its solubility and reducing toxicity compared to its predecessors .

Synthesis of Amides

Research demonstrated an efficient method using this compound to promote the synthesis of amides from aromatic amines under mild conditions. This approach eliminated the need for harsh reagents or catalysts, showcasing the compound's effectiveness in organic synthesis .

作用机制

The mechanism of action of pyridinium iodide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The pyridinium cation can participate in electrophilic aromatic substitution reactions, while the iodide anion can act as a nucleophile in nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

Pyridinium chloride: Similar to pyridinium iodide but with a chloride anion.

Pyridinium bromide: Contains a bromide anion instead of iodide.

Pyridinium nitrate: Contains a nitrate anion.

Uniqueness: Pyridinium iodide is unique due to the presence of the iodide anion, which can participate in specific reactions that other halide anions may not. The iodide ion’s larger size and lower electronegativity compared to chloride and bromide ions can influence the reactivity and selectivity of pyridinium iodide in various chemical processes .

生物活性

Pyridine hydroiodide, a compound derived from pyridine, has gained attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and other therapeutic properties. The information is compiled from various research studies and reviews to provide a comprehensive overview.

Overview of this compound

This compound is a quaternary ammonium salt formed by the reaction of pyridine with hydroiodic acid. It appears as a white to light yellow crystalline powder and is characterized by its high purity levels (minimum 97% by nonaqueous titration) . The compound's structure allows it to participate in various biochemical interactions, which are crucial for its biological activity.

Antimicrobial Activity

Pyridine derivatives, including hydroiodide, have demonstrated significant antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing varying degrees of effectiveness.

Case Studies and Research Findings

-

Antibacterial Activity :

- A study reported that certain pyridine derivatives exhibited minimal inhibitory concentration (MIC) values ranging from 0.02 to 6 mM against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Another research highlighted that pyridine compounds with specific substituents showed comparable antimicrobial activity to standard drugs like fluconazole and norfloxacin .

-

Antifungal Activity :

- This compound has been evaluated for antifungal activity against strains such as Candida albicans and Aspergillus niger, with effective concentrations reported between 0.1 to 12 mM .

- The presence of additional functional groups in pyridine derivatives has been shown to enhance their antifungal efficacy .

Antiviral Activity

The antiviral potential of this compound is also noteworthy, especially in the context of emerging viral infections such as those caused by SARS-CoV-2.

- Mechanism of Action : Pyridine compounds have been associated with the inhibition of viral replication through various mechanisms, including interference with viral proteins and modulation of host immune responses .

- Research Findings : Recent studies have indicated that certain pyridine derivatives exhibit promising antiviral activity against RNA viruses, suggesting their potential use in developing new antiviral therapies .

Other Therapeutic Properties

Beyond antimicrobial and antiviral effects, this compound has been investigated for various other therapeutic applications:

- Anti-inflammatory Effects : Some studies suggest that pyridine derivatives possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

- Anticancer Potential : Research indicates that certain pyridine compounds may exhibit anticancer activities by inducing apoptosis in cancer cells or inhibiting tumor growth .

Summary Table of Biological Activities

属性

IUPAC Name |

pyridine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.HI/c1-2-4-6-5-3-1;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDYCCHRZIFCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18820-83-2 | |

| Record name | Pyridine, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18820-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does MPP+ contribute to dopaminergic neurodegeneration?

A1: MPP+, a metabolite of the neurotoxin MPTP, is selectively taken up by dopaminergic neurons. [] Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to energy depletion and oxidative stress. [] This ultimately results in the death of dopaminergic neurons, a hallmark of Parkinson's Disease.

Q2: What is the role of microglia in MPP+ induced neurotoxicity?

A2: Research indicates that microglia, the resident immune cells of the brain, play a critical role in MPP+ induced neurodegeneration. [] While microglia are activated in response to neuronal damage, their activation in the presence of MPP+ can exacerbate neurotoxicity. [] One study demonstrated that macrophage antigen complex-1 (MAC1) on microglia contributes to their activation and subsequent production of superoxide, further damaging neurons. []

Q3: Does the nuclear localization of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) play a role in MPP+ induced apoptosis?

A3: While nuclear localization of GAPDH has been linked to apoptosis in some contexts, one study found no evidence that it directly contributes to MPP+ induced apoptosis. [] Researchers found that forcing GAPDH into the nucleus of neuronal cells did not increase their susceptibility to MPP+ toxicity. [] This suggests that other mechanisms are primarily responsible for MPP+ induced cell death.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。